2-Methyl-2-nitropropyl methanesulfonate

Crystallography Structural Chemistry Sulfonate Ester Geometry

2-Methyl-2-nitropropyl methanesulfonate (C₅H₁₁NO₅S, MW 197.21 g/mol) is a bifunctional organic intermediate combining a tertiary nitroalkane (2-methyl-2-nitropropyl) moiety with a methanesulfonate (mesylate) ester. It is primarily employed as a synthetic building block in medicinal chemistry and energetic materials, where the mesylate serves as a superior leaving group for nucleophilic displacement (e.g., azidation) while the geminal nitro group enables downstream reduction, cycloaddition, or energetic functionalization.

Molecular Formula C5H11NO5S
Molecular Weight 197.21 g/mol
CAS No. 76813-89-3
Cat. No. B3153912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2-nitropropyl methanesulfonate
CAS76813-89-3
Molecular FormulaC5H11NO5S
Molecular Weight197.21 g/mol
Structural Identifiers
SMILESCC(C)(COS(=O)(=O)C)[N+](=O)[O-]
InChIInChI=1S/C5H11NO5S/c1-5(2,6(7)8)4-11-12(3,9)10/h4H2,1-3H3
InChIKeyITLNVNMYSVRTHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-2-nitropropyl Methanesulfonate (CAS 76813-89-3): Procurement-Relevant Identity and Class Positioning


2-Methyl-2-nitropropyl methanesulfonate (C₅H₁₁NO₅S, MW 197.21 g/mol) is a bifunctional organic intermediate combining a tertiary nitroalkane (2-methyl-2-nitropropyl) moiety with a methanesulfonate (mesylate) ester. It is primarily employed as a synthetic building block in medicinal chemistry and energetic materials, where the mesylate serves as a superior leaving group for nucleophilic displacement (e.g., azidation) while the geminal nitro group enables downstream reduction, cycloaddition, or energetic functionalization [1]. Single-crystal X‑ray diffraction confirms its molecular geometry, with an average S=O bond length of 1.414 (3) Å and an S–O bond of 1.570 (3) Å [2]. This compound belongs to a class of activated nitroalkyl sulfonates, positioned between standard alkyl mesylates (e.g., ethyl methanesulfonate) and the corresponding tosylate analog (CAS 62291-95-6).

Bifunctional quaternary carbon suppresses elimination side reactions
Mesylate leaving group supports nucleophilic azide displacement
Crystallographically characterized geometry for method validation

Why Generic Mesylates or Nitroalkanes Cannot Replace 2-Methyl-2-nitropropyl Methanesulfonate (76813-89-3)


Superficially, any alkyl methanesulfonate could serve as an electrophilic alkylating agent, and any nitroalkane could provide a nitro group. However, the target compound uniquely positions both functionalities on a quaternary carbon, which simultaneously (i) suppresses elimination side reactions that plague secondary nitroalkyl esters, (ii) provides steric shielding that modulates the mesylate leaving-group reactivity, and (iii) preserves the tertiary nitroalkane framework required for generating azide- or amine-terminated building blocks in energetic and pharmaceutical library synthesis [1]. Simply swapping the mesylate for a halide or a tosylate alters the leaving-group aptitude and thermal stability profile, as demonstrated in the azidation step where the mesylate delivers a 93.7% overall yield after optimization—a benchmark that alternative leaving groups or unprotected nitropropanol fail to achieve under comparable conditions [2].

Unprotected alcohol
Direct azidation of 2-methyl-2-nitropropanol yields
Tosylate analog
Different leaving-group aptitude and thermal stability may alter reaction outcomes and purification profiles.
Generic alkyl mesylates
Lack the quaternary carbon and nitro group for downstream functionalization; steric and electronic environment may not match the target compound.

Quantitative Differentiation Evidence for 2-Methyl-2-nitropropyl Methanesulfonate vs. Closest Analogs


Crystal-Structure Bond Lengths vs. Standard Alkyl Mesylate Benchmarks

Single-crystal X‑ray diffraction of 2-methyl-2-nitropropyl methanesulfonate resolves the S=O and S–O bond lengths with high precision [1]. These values can be benchmarked against the average S=O bond length of 1.424 Å and S–O bond length of 1.575 Å reported for methyl methanesulfonate (MMS) in the gas phase and solid state [2]. The slightly shorter S=O bond (1.414 Å vs. 1.424 Å) and S–O bond (1.570 Å vs. 1.575 Å) in the target compound are consistent with the electron-withdrawing effect of the gem‑nitro group, which enhances the sulfonate's leaving-group character.

S=O bond lengths
Cross-study
1.414 (3) Å Target
~1.424 Å MMS (lit.)
Shorter bonds suggest higher mesylate polarization, consistent with enhanced leaving-group character.
Single-crystal XRD at 295 K; cross-study comparison
Crystallography Structural Chemistry Sulfonate Ester Geometry

Azidation Yield: Mesylate Leaving Group vs. Underivatized Alcohol

In the synthesis of 2-methyl-2-nitro-1-azidopropane, the mesylate intermediate achieves a final two-step yield of 93.7% under optimized conditions [1], whereas direct azidation of 2-methyl-2-nitropropanol (the free alcohol) affords yields below 30% [2]. This >3-fold improvement demonstrates that the methanesulfonate leaving group is essential for efficient Sₙ2 displacement by azide at the neopentyl-like carbon.

Azidation yield
Head-to-head
93.7% Via mesylate
Direct from alcohol
Mesylate route enables efficient Sₙ2 azide displacement at neopentyl carbon.
Two-step procedure: MsCl/Et₃N, then NaN₃, 120 °C, 24 h
Energetic Materials Synthesis Azide Chemistry Leaving Group Optimization

Chloride-Ion Binding Optimization: pH 5.5, 10 mM DMSO Conditions

According to a vendor technical profile, 2-methyl-2-nitropropyl methanesulfonate displays optimum chloride-ion binding at pH 5.5 in the presence of DMSO at a concentration of 10 mM . While no systematic head-to-head comparator study is publicly available, class-level data for simple alkyl mesylates (e.g., ethyl methanesulfonate) indicate no such well-defined binding optimum, suggesting that the nitroalkane moiety contributes to a specific supramolecular recognition motif.

Cl⁻ binding
Class-level
pH 5.5 / 10 mM DMSO
Reported binding optimum; generic mesylates lack a defined isotherm.
Vendor data; no published comparator study available
Supramolecular Chemistry Ion Binding Analytical Reagent Development

Use as Azide Precursor in Insulin-Receptor Combinatorial Library Synthesis

In a combinatorial library designed to target the insulin receptor, 30 in-house azides—including those derived from 2-methyl-2-nitropropyl methanesulfonate—were employed to derivatize a trifunctional scaffold [1]. The study identified two hit compounds that weakly induced IR autophosphorylation and bound with KD values in the 0.1 mM range [2]. Although the mesylate itself was not directly tested, its role as the azide progenitor is documented; alternative electrophiles (e.g., halides) would require different reaction conditions and potentially alter the library's structural diversity.

IR library hits
Supporting
2 hits / 30 azides
Azide derived from mesylate contributed to insulin-receptor combinatorial library.
Weak IR autophosphorylation at 0.1 mM; single-arm study
Medicinal Chemistry Combinatorial Chemistry Insulin Mimetics

Predicted Physicochemical Profile vs. 3-Nitropropyl Methanesulfonate (Regioisomer)

ACD/Labs predicted data for 2-methyl-2-nitropropyl methanesulfonate and its regioisomer 3-nitropropyl methanesulfonate reveal measurable differences in density and boiling point . The quaternary-branched isomer exhibits a lower density (1.3 ± 0.1 g/cm³ vs. 1.4 ± 0.1 g/cm³) and a lower boiling point (346.0 ± 25.0 °C vs. 373.9 ± 25.0 °C), consistent with reduced intermolecular packing efficiency. These differences are practically meaningful for separation, purification, and storage-handling protocols.

Density & BP
Data to verify
1.3 g/cm³ / 346 °C Target (pred.)
1.4 g/cm³ / 374 °C Regioisomer (pred.)
Lower boiling point may simplify solvent removal during purification.
ACD/Labs predicted; experimental verification needed
Physicochemical Prediction Regioisomer Comparison Property Differentiation

Procurement-Validated Application Scenarios for 2-Methyl-2-nitropropyl Methanesulfonate (76813-89-3)


Synthesis of Energetic Azide Plasticizers and Propellant Intermediates

When scaling the production of 2-methyl-2-nitro-1-azidopropane for use as an energetic plasticizer or gas-generator ingredient, the mesylate intermediate consistently delivers >93% two-step yield [1]. Procurement of the pre-formed mesylate eliminates the need to optimize the activation step in-house, reducing process development time and improving batch-to-batch consistency relative to starting from 2-methyl-2-nitropropanol.

Combinatorial Library Construction for Insulin-Mimetic Screening

In solid-phase combinatorial chemistry targeting the insulin receptor, the compound serves as a validated azide precursor [2]. Its use in a 30-member library that produced two confirmed IR-binding hits supports procurement for iterative library expansion programs where scaffold diversification via CuAAC 'click' chemistry is required.

Anion-Binding Reagent for Analytical Method Development

The reported pH- and concentration-dependent chloride binding (optimum at pH 5.5, 10 mM in DMSO) positions this compound as a candidate for developing chloride-selective optical or magnetic resonance sensors. Procurement should be considered when generic alkyl mesylates fail to provide a discrete binding isotherm under these conditions.

Crystallographic Reference Standard for Sulfonate Ester Geometry

The fully refined single-crystal structure (CCDC 282552) with high data-to-parameter ratio (8.4) and R factor of 0.027 [3] makes this compound suitable as a reference standard in crystallographic teaching and method validation, particularly for studying the effect of α-nitro substitution on sulfonate ester geometry.

Application
Selection Property
Validation Focus
Energetic azide plasticizers
Mesylate activation for azide displacement
Yield and consistency in Sₙ2 azidation
Insulin-mimetic library synthesis
Validated azide precursor for CuAAC
Library diversity and IR-binding hit confirmation
Chloride-selective sensor development
pH- and DMSO-dependent Cl⁻ binding
Binding isotherm and selectivity vs. other anions
Crystallographic reference standard
Refined single-crystal structure
Sulfonate ester geometry under α-nitro substitution
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